6-Isopropyl-2-decalone, cis- 6-Isopropyl-2-decalone, cis-
Brand Name: Vulcanchem
CAS No.: 115305-93-6
VCID: VC17068462
InChI: InChI=1S/C13H22O/c1-9(2)10-3-4-12-8-13(14)6-5-11(12)7-10/h9-12H,3-8H2,1-2H3/t10-,11-,12-/m1/s1
SMILES:
Molecular Formula: C13H22O
Molecular Weight: 194.31 g/mol

6-Isopropyl-2-decalone, cis-

CAS No.: 115305-93-6

Cat. No.: VC17068462

Molecular Formula: C13H22O

Molecular Weight: 194.31 g/mol

* For research use only. Not for human or veterinary use.

6-Isopropyl-2-decalone, cis- - 115305-93-6

Specification

CAS No. 115305-93-6
Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
IUPAC Name (4aR,6R,8aR)-6-propan-2-yl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one
Standard InChI InChI=1S/C13H22O/c1-9(2)10-3-4-12-8-13(14)6-5-11(12)7-10/h9-12H,3-8H2,1-2H3/t10-,11-,12-/m1/s1
Standard InChI Key HEKJOMVJRYMUDB-IJLUTSLNSA-N
Isomeric SMILES CC(C)[C@@H]1CC[C@@H]2CC(=O)CC[C@@H]2C1
Canonical SMILES CC(C)C1CCC2CC(=O)CCC2C1

Introduction

Structural Elucidation and Molecular Identity

Molecular Framework and Stereochemistry

6-Isopropyl-2-decalone, cis- (C13H22O\text{C}_{13}\text{H}_{22}\text{O}) features a decalin system—a fused bicyclic structure comprising two cyclohexane rings. The ketone group is positioned at the 2nd carbon, while the isopropyl substituent occupies the 6th carbon in a cis orientation relative to the bicyclic framework . The IUPAC name, (4aR,6R,8aR)-6-propan-2-yl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one, reflects its stereochemical specificity .

The cis configuration is defined by the spatial arrangement of the isopropyl group and the adjacent hydrogen atoms on the decalin system. This arrangement influences steric interactions and molecular rigidity, which are critical for its reactivity and physical properties .

Table 1: Key Identifiers of 6-Isopropyl-2-decalone, cis-

PropertyValueSource
CAS Registry Number115305-93-6PubChem
IUPAC Name(4aR,6R,8aR)-6-propan-2-yl-...PubChem
SMILES NotationCC(C)[C@@H]1CC[C@@H]2CC(=O)CC[C@@H]2C1PubChem
InChIKeyHEKJOMVJRYMUDB-IJLUTSLNSA-NPubChem

Chemical and Physical Properties

Computed Physicochemical Properties

PubChem’s computational data provides insights into the compound’s behavior:

  • XLogP3-AA: 3.5, indicating moderate hydrophobicity .

  • Hydrogen Bond Donor/Acceptor Count: 0 donors, 1 acceptor, reflecting the ketone’s polarity .

  • Topological Polar Surface Area (TPSA): 17.1 Ų, consistent with ketones’ surface polarity .

  • Rotatable Bond Count: 1, corresponding to the isopropyl group’s single bond .

Table 2: Comparative Properties of cis and trans Isomers

Propertycis-Isomer trans-Isomer
CAS Number115305-93-6115305-83-4
InChIKeyHEKJOMVJRYMUDB-...HEKJOMVJRYMUDB-...
Defined Stereocenters33
3D Conformer EnergyHigher rigidityLower steric strain

The cis isomer’s higher conformational rigidity arises from steric clashes between the isopropyl group and the decalin framework, whereas the trans isomer adopts a less strained configuration .

Stereochemical and Comparative Analysis

Impact of Cis Configuration

The cis isomer’s stereochemistry imposes distinct steric and electronic effects:

  • Steric Hindrance: The isopropyl group’s proximity to the ketone oxygen increases van der Waals interactions, potentially affecting solubility .

  • Conformational Rigidity: Reduced flexibility compared to the trans isomer may influence binding affinity in biological systems .

Comparison with Structural Analogs

  • 6-Methyl-2-decalone: Replacement of isopropyl with methyl reduces steric bulk, altering hydrophobicity .

  • 5-Isopropyl-2-decalone: Positional isomerism shifts steric interactions, modifying reactivity patterns .

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